![molecular formula C15H16N2O3S2 B4939420 N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide](/img/structure/B4939420.png)
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide, commonly known as TCS 2312, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is a cyclopropanecarboxamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of TCS 2312 is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of neurological processes, including learning and memory, making it a promising target for the development of new treatments for cognitive disorders.
Biochemical and Physiological Effects
TCS 2312 has been found to have a range of biochemical and physiological effects, including the enhancement of learning and memory, the reduction of anxiety and depression-like behaviors, and the modulation of synaptic plasticity. These effects are believed to be mediated by the α7 nAChR, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TCS 2312 in lab experiments is its high purity and reliability of synthesis. This makes it a reliable tool for studying the effects of positive allosteric modulators of the α7 nAChR. However, one limitation of using TCS 2312 is its relatively low potency compared to other α7 nAChR modulators, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on TCS 2312. One area of interest is in the development of more potent and selective α7 nAChR modulators, which could have greater therapeutic potential for the treatment of cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of TCS 2312 and its effects on the central nervous system. Overall, TCS 2312 is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of TCS 2312 involves the reaction of 2-thienylsulfonyl chloride with 3-pyridinylmethylamine, followed by the addition of cyclopropanecarboxylic acid to form the final product. This method has been optimized to produce high yields of TCS 2312 with excellent purity, making it a reliable method for the production of this compound.
Wissenschaftliche Forschungsanwendungen
TCS 2312 has been studied extensively for its potential use in scientific research applications. One of the most promising areas of research is in the field of neuroscience, where TCS 2312 has been found to have a range of effects on the central nervous system. Specifically, TCS 2312 has been found to enhance learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(11-5-6-11)17-10-13(12-3-1-7-16-9-12)22(19,20)14-4-2-8-21-14/h1-4,7-9,11,13H,5-6,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIXJRXQQUDHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
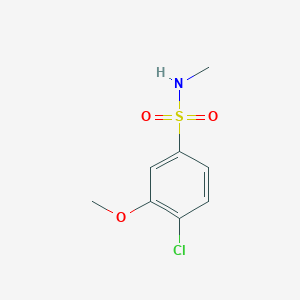
![ethyl 4-phenyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939351.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenylbutyl)acetamide](/img/structure/B4939371.png)
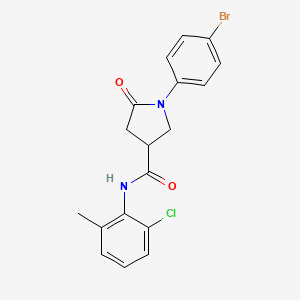
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939383.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4939384.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4939392.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4939400.png)
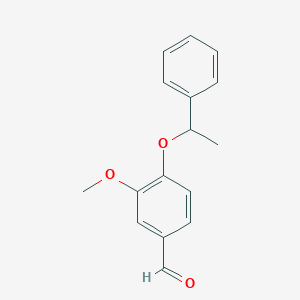
![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
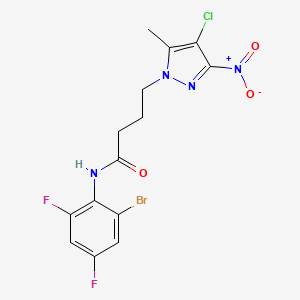
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipiperidine](/img/structure/B4939434.png)
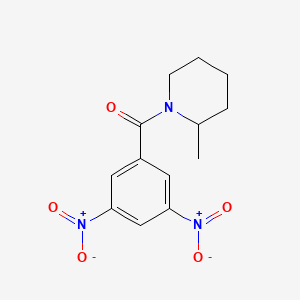
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide](/img/structure/B4939451.png)
